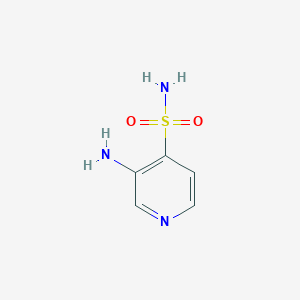
3-Aminopyridine-4-sulfonamide
説明
Synthesis Analysis
The synthesis of 3-Aminopyridine-4-sulfonamide derivatives involves multiple chemical pathways. One approach includes the reduction of 4-nitro-N-(4-sulfamoylphenyl)benzamide followed by coupling reactions with cyclic-1,3-diketones and aromatic aldehydes to produce novel acridine sulfonamide compounds (Ulus et al., 2013). Another method involves the tosylation of 4-aminopyridine, followed by complexation with Ni(II) and Fe(II) ions, highlighting the versatility of this compound in forming complexes with metal ions (Orie et al., 2021).
Molecular Structure Analysis
The molecular structure of 3-Aminopyridine-4-sulfonamide and its derivatives can exhibit polymorphism, as demonstrated by the crystal and molecular structures of sulfapyridine, a closely related compound (Bar & Bernstein, 1985). These structures vary significantly in their conformation, which impacts their chemical and physical properties.
Chemical Reactions and Properties
3-Aminopyridine-4-sulfonamide participates in various chemical reactions, including copper-catalyzed three-component reactions for the regioselective synthesis of multisubstituted 4-amino- and 6-amino-2-iminopyridines (Zhou et al., 2013). These reactions underscore its utility in synthesizing complex molecular architectures.
科学的研究の応用
Synthesis and Complexation with Metal Ions :
- Tosylated 4-aminopyridine, a derivative of 3-aminopyridine-4-sulfonamide, is used in the synthesis of complexes with Ni(II) and Fe(II) ions. These complexes have potential applications in pharmaceutical and chemical industries due to their biological and catalytic potential (Orie, Duru, & Ngochindo, 2021).
Pharmaceutical Applications and Drug Design :
- Sulfonamide derivatives like 3-aminopyridine-4-sulfonamide are widely used in medicinal chemistry. They appear in many marketed drugs, especially sulfonamide antibacterials, which are inhibitors of tetrahydropteroic acid synthetase (Kalgutkar, Jones, & Sawant, 2010).
Biodegradation and Environmental Impact :
- Research has focused on the biodegradation of sulfonamides, like sulfapyridine, by bacterial strains such as Shewanella oneidensis MR-1. This is important for remediation strategies in environments contaminated by sulfonamides (Mao et al., 2018).
Structural and Conformational Studies :
- Structural analysis of sulfonamide compounds, including various crystalline forms, provides insights into their conformational polymorphism, which is directly linked to pharmaceutical activity (Bar & Bernstein, 1985).
Synthesis of Novel Compounds and Their Biological Activities :
- Novel sulfonamide compounds have been synthesized and tested for their biological activities, such as inhibitory effects against specific enzymes, indicating their potential in drug development (Ulus et al., 2013).
Safety And Hazards
特性
IUPAC Name |
3-aminopyridine-4-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H,6H2,(H2,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXDMZCBYIUPBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopyridine-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




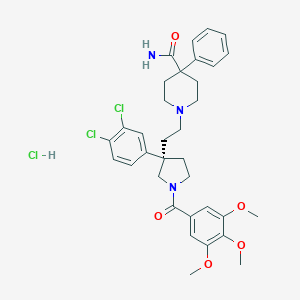
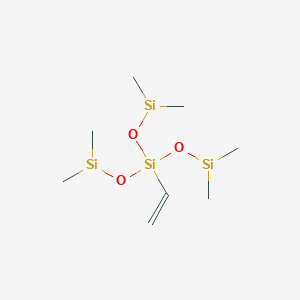
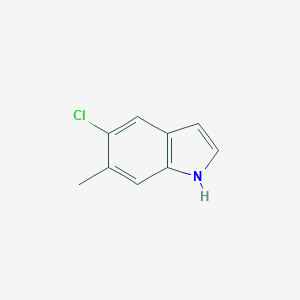
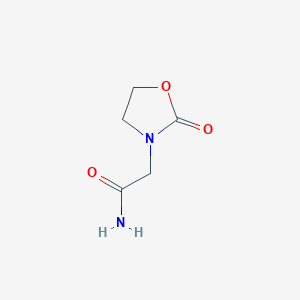
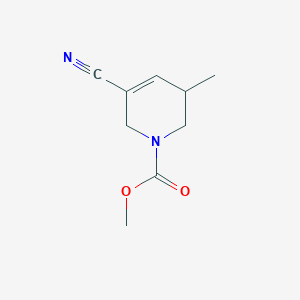
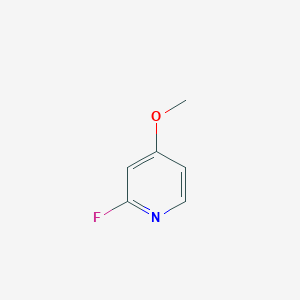
![2-(3-Methyl-2,3-diazabicyclo[2.2.1]heptan-2-yl)acetonitrile](/img/structure/B63835.png)
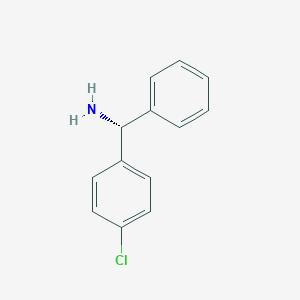
![4-Butyl-1H-benzo[d]imidazol-6-amine](/img/structure/B63838.png)
![Ethyl 4-[3-(trifluoromethyl)phenyl]-1,3-thiazole-2-carboxylate](/img/structure/B63839.png)
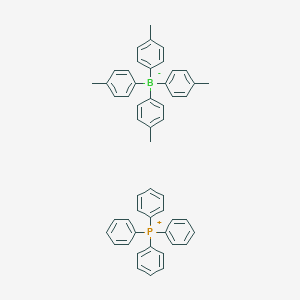
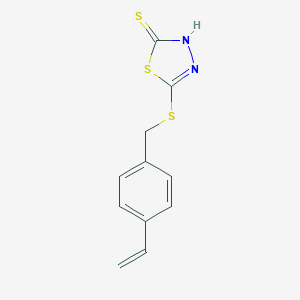
![6-Fluorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B63848.png)